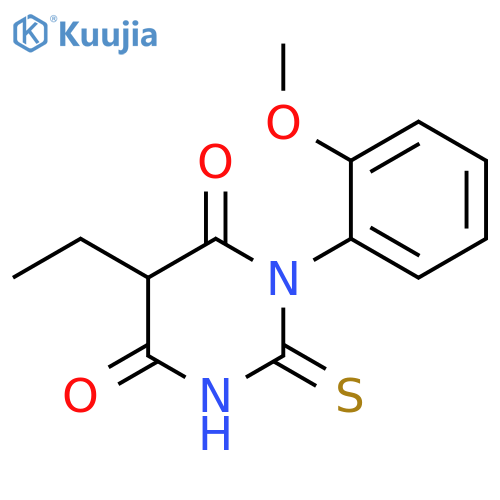

Cas no 1235441-75-4 (5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one)

1235441-75-4 structure

商品名:5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

CAS番号:1235441-75-4

MF:C13H14N2O3S

メガワット:278.326861858368

CID:4579612

5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

- 4,6(1H,5H)-Pyrimidinedione, 5-ethyldihydro-1-(2-methoxyphenyl)-2-thioxo-

- 5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

-

- インチ: 1S/C13H14N2O3S/c1-3-8-11(16)14-13(19)15(12(8)17)9-6-4-5-7-10(9)18-2/h4-8H,3H2,1-2H3,(H,14,16,19)

- InChIKey: CZGGTLKXCZSIKF-UHFFFAOYSA-N

- ほほえんだ: C1(=S)N(C2=CC=CC=C2OC)C(=O)C(CC)C(=O)N1

5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-61910-5.0g |

5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1235441-75-4 | 98% | 5.0g |

$908.0 | 2023-02-13 | |

| Enamine | EN300-61910-2.5g |

5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1235441-75-4 | 98% | 2.5g |

$614.0 | 2023-02-13 | |

| A2B Chem LLC | AV57116-250mg |

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1235441-75-4 | 98% | 250mg |

$158.00 | 2024-04-20 | |

| A2B Chem LLC | AV57116-1g |

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1235441-75-4 | 98% | 1g |

$366.00 | 2024-04-20 | |

| Aaron | AR01A9AG-10g |

5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1235441-75-4 | 98% | 10g |

$1876.00 | 2023-12-16 | |

| A2B Chem LLC | AV57116-2.5g |

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1235441-75-4 | 98% | 2.5g |

$682.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323558-1g |

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1235441-75-4 | 95% | 1g |

¥3117.00 | 2024-08-09 | |

| A2B Chem LLC | AV57116-5g |

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1235441-75-4 | 98% | 5g |

$991.00 | 2024-04-20 | |

| 1PlusChem | 1P01A924-50mg |

5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1235441-75-4 | 95% | 50mg |

$118.00 | 2025-03-04 | |

| Enamine | EN300-61910-0.05g |

5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |

1235441-75-4 | 98% | 0.05g |

$64.0 | 2023-02-13 |

5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

1235441-75-4 (5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one) 関連製品

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2279938-29-1(Alkyne-SS-COOH)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬